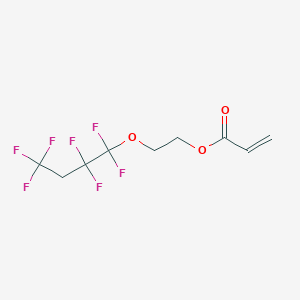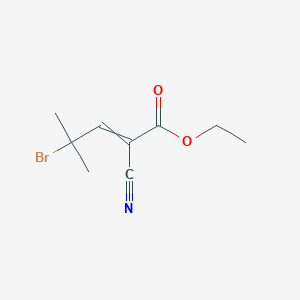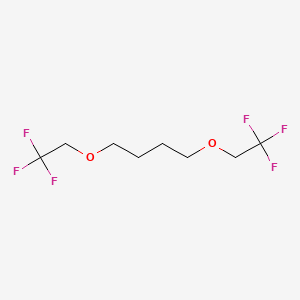
2-(1,1,2,2,4,4,4-Heptafluorobutoxy)ethyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1,2,2,4,4,4-Heptafluorobutoxy)ethyl prop-2-enoate is a fluorinated organic compound known for its unique chemical properties. It is often used in various industrial applications due to its stability and reactivity. The compound’s structure includes a heptafluorobutoxy group attached to an ethyl prop-2-enoate moiety, making it a valuable building block in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,2,2,4,4,4-Heptafluorobutoxy)ethyl prop-2-enoate typically involves the reaction of 2,2,3,3,4,4,4-Heptafluoro-1-butanol with ethyl prop-2-enoate under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes, where the reactants are combined in reactors equipped with temperature and pressure control systems. The use of high-purity reactants and efficient catalysts ensures a high yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,1,2,2,4,4,4-Heptafluorobutoxy)ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms in the heptafluorobutoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(1,1,2,2,4,4,4-Heptafluorobutoxy)ethyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated polymers and copolymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Mécanisme D'action
The mechanism of action of 2-(1,1,2,2,4,4,4-Heptafluorobutoxy)ethyl prop-2-enoate involves its interaction with various molecular targets. The compound’s fluorinated structure allows it to interact with biological membranes and proteins, potentially altering their function. The pathways involved in its action are still under investigation, but it is believed to affect cellular processes through its reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,4,4,4-Heptafluoro-1-butanol: A precursor in the synthesis of 2-(1,1,2,2,4,4,4-Heptafluorobutoxy)ethyl prop-2-enoate.
2,2,3,3,4,4,4-Heptafluorobutyl acrylate: Another fluorinated compound with similar applications in polymer synthesis.
Uniqueness
This compound stands out due to its unique combination of a heptafluorobutoxy group and an ethyl prop-2-enoate moiety. This structure provides enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
137891-30-6 |
|---|---|
Formule moléculaire |
C9H9F7O3 |
Poids moléculaire |
298.15 g/mol |
Nom IUPAC |
2-(1,1,2,2,4,4,4-heptafluorobutoxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C9H9F7O3/c1-2-6(17)18-3-4-19-9(15,16)7(10,11)5-8(12,13)14/h2H,1,3-5H2 |
Clé InChI |
IBCACYBEWWASTF-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCOC(C(CC(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene](/img/structure/B14279662.png)
![Diethyl [1-([1,1'-biphenyl]-4-yl)ethyl]phosphonate](/img/structure/B14279664.png)

![6-[(4-Hydroxy-3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14279681.png)


![Tricyclohexyl[(4-fluorobenzoyl)oxy]stannane](/img/structure/B14279708.png)

![1-Chloro-4-[(1,1,2,2,3,3,4,4-octafluorobutyl)sulfanyl]benzene](/img/structure/B14279717.png)

